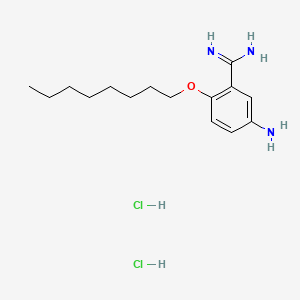
Azelastine hydrochloride
Overview
Description
Azelastine hydrochloride is a second-generation antihistamine primarily used to treat allergic rhinitis and allergic conjunctivitis. It is available in various forms, including nasal sprays and eye drops. This compound works by blocking histamine H1 receptors, thereby preventing the release of inflammatory mediators such as histamine, which are responsible for allergic symptoms .
Mechanism of Action
Target of Action
Azelastine hydrochloride primarily targets the histamine H1-receptors . These receptors play a crucial role in mediating allergic reactions, including inflammation and bronchoconstriction.
Mode of Action
This compound acts as an antagonist at histamine H1-receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby mitigating the allergic response .
Biochemical Pathways
This compound affects several biochemical pathways related to inflammation and allergic reactions. It has demonstrated a wide range of pharmacologic effects on chemical mediators of inflammation, including leukotrienes, kinins, and platelet-activating factor . By inhibiting these mediators, this compound can reduce inflammation and alleviate allergy symptoms .
Pharmacokinetics
This compound exhibits a bioavailability of 40% when administered intranasally . It reaches peak plasma concentrations within 2-3 hours of administration . The compound is metabolized into an active metabolite, desmethylazelastine . The elimination half-life of this compound is approximately 22 hours , indicating a relatively long duration of action.
Result of Action
The antagonistic action of this compound on histamine H1-receptors results in the relief of histamine-mediated allergy symptoms . This includes a reduction in symptoms such as rhinorrhea, sneezing, nasal pruritus, and itchy eyes associated with allergic conjunctivitis . The onset of action occurs within 15 minutes with intranasal formulations and as quickly as 3 minutes with ophthalmic solutions .
Biochemical Analysis
Biochemical Properties
Azelastine hydrochloride exhibits histamine H1-receptor antagonist activity and inhibits histamine release from mast cells following antigen and non-antigen stimuli . It is a racemic mixture, though there is no noted difference in pharmacologic activity between its enantiomers .
Cellular Effects
This compound has been shown to have antiviral activity against SARS-CoV-2 in vitro . It also has antihistaminic effects providing immediate relief, mast cell stabilization providing early-phase intervention, and inhibition of expression and activation of anti-inflammatory mediators which characterize the late phase of the immune reaction .
Molecular Mechanism
This compound is a histamine H1-receptor antagonist and works by blocking the release of a number of inflammatory mediators including histamine . It is oxidatively metabolized to its main, and biologically active, metabolite desmethylazelastine by the cytochrome P450 enzyme system .
Temporal Effects in Laboratory Settings
In vitro studies have shown that this compound exhibits antiviral activity against SARS-CoV-2 and reduces the viral load in infected individuals . It also inhibits the replication of Respiratory syncytial virus A (RSV A) in both prophylactic and therapeutic settings .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it has been shown that this compound is generally well tolerated in both adults and children with allergic rhinitis .
Metabolic Pathways
This compound is oxidatively metabolized to its main, and biologically active, metabolite desmethylazelastine by the cytochrome P450 enzyme system .
Transport and Distribution
It is known that this compound is administered topically and has local effects .
Subcellular Localization
Given its mechanism of action as a histamine H1-receptor antagonist, it is likely that it interacts with histamine receptors on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azelastine hydrochloride is synthesized through a multi-step process. The synthesis begins with the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base to yield 4-(4-chlorobenzyl)phthalazinone. The final step involves the reaction of this compound with 1-methyl-4-piperidone under acidic conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Azelastine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form desmethylazelastine, an active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions
Major Products Formed
Desmethylazelastine: Formed through oxidation.
Substituted derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Azelastine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Investigated for its effects on cellular processes such as apoptosis and autophagy.
Medicine: Extensively studied for its efficacy in treating allergic conditions and its potential antiviral properties against respiratory viruses like SARS-CoV-2 .
Industry: Used in the formulation of nasal sprays and eye drops for commercial use .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine used to treat allergic conditions.
Olopatadine: Used in the treatment of allergic conjunctivitis and has similar pharmacological actions
Uniqueness
Azelastine hydrochloride is unique due to its dual action as both an antihistamine and a mast cell stabilizer. This dual action provides both immediate and long-lasting relief from allergic symptoms. Additionally, this compound has demonstrated antiviral properties, making it a versatile compound in both clinical and research settings .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJAJYAHJQIWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58581-89-8 (Parent) | |
| Record name | Azelastine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelastine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045945 | |
| Record name | Azelastine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79307-93-0, 37932-96-0, 58581-89-8 | |
| Record name | Azelastine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79307-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37932-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azelastine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelastine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZELASTINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azelastine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-4-(4-chloro-benzyl)2-(1-methylazepan-4-yl)phtalazin-1(2H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZELASTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L591QR10I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)
![N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666181.png)
![N-[5-(4-aminophenoxy)pentyl]-N-methylbenzamide](/img/structure/B1666182.png)
![N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide](/img/structure/B1666183.png)
![N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666185.png)
![N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666186.png)



![N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide](/img/structure/B1666191.png)
